1-Aziridinepropionic acid, isopropyl ester
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Overview
Description
1-Aziridinepropionic acid, isopropyl ester is an organic compound with the molecular formula C8H15NO2. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and isopropyl ester, which is commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aziridinepropionic acid, isopropyl ester can be synthesized through the esterification of 1-aziridinepropionic acid with isopropanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Aziridinepropionic acid, isopropyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Polymerization: The compound can undergo ring-opening polymerization to form polyamines, which have applications in materials science.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Polymerization: The polymerization process can be initiated by cationic or anionic catalysts, depending on the desired polymer structure.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.
Polymerization: Polyamines with various structures and properties.
Scientific Research Applications
1-Aziridinepropionic acid, isopropyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Aziridinepropionic acid, isopropyl ester involves the nucleophilic ring opening of the aziridine ring. This reaction can be catalyzed by Lewis acids or other activating agents, leading to the formation of reactive intermediates that can further react with various nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring compound.
Aziridinepropanoic acid: A derivative of aziridine with a propanoic acid group.
Properties
CAS No. |
23693-83-6 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
propan-2-yl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO2/c1-7(2)11-8(10)3-4-9-5-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
HBFJDSDDZWBGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCN1CC1 |
Origin of Product |
United States |
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